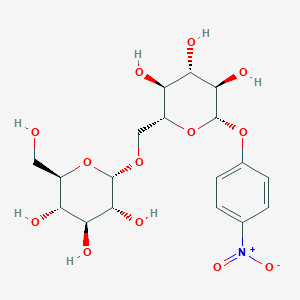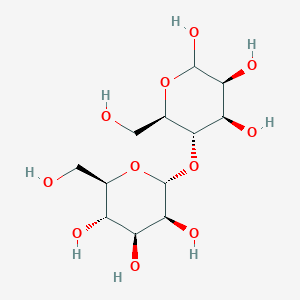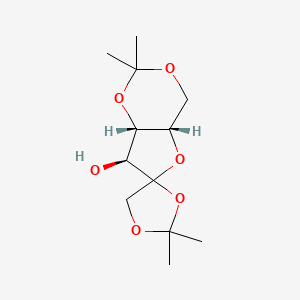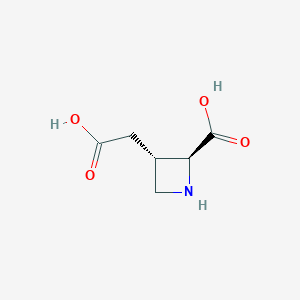![molecular formula C₁₆H₂₁NO₁₁ B1139954 2-[4,5-Dihydroxy-6-(2-nitrophenoxy)oxan-3-yl]oxyoxane-3,4,5-triol CAS No. 157956-98-4](/img/structure/B1139954.png)
2-[4,5-Dihydroxy-6-(2-nitrophenoxy)oxan-3-yl]oxyoxane-3,4,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, each tailored to introduce specific functional groups or structural features. For instance, compounds with similar complexity have been synthesized through routes involving halogenation, coupling reactions, nucleophilic reactions, and protective group strategies. These methods provide high yields and selectivity, essential for obtaining the desired product with high purity (Zhang et al., 2019).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography, NMR spectroscopy, and computational modeling, plays a crucial role in confirming the structural identity and conformation of synthesized compounds. Studies on related molecules have utilized these techniques to elucidate their complex structures, providing insights into their geometric configuration and molecular interactions (Kant et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving compounds with multiple functional groups can lead to a variety of products, depending on the reaction conditions and the reactivity of the functional groups. For example, reductive decomposition, pyrolysis, and acid/base-mediated decompositions have been explored for structurally related compounds, yielding insights into their reactivity patterns and the stability of their chemical bonds (Yamamoto et al., 1980).
Scientific Research Applications
1. Diabetes Management
A computational study identified 6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyoxane-2,4,5-triol, structurally similar to the compound , as a potential target in diabetes management. This substance, isolated from Syzygium densiflorum Wall. ex Wight & Arn (Myrtaceae), was found to potentially target dipeptidyl peptidase-IV, protein-tyrosine phosphatase 1B, phosphoenolpyruvate carboxykinase, glycogen synthase kinase-3β, and glucokinase, making it a promising candidate for diabetes treatment (Muthusamy & Krishnasamy, 2016).
2. Solubility Studies in Ethanol-Water Solutions
The solubility of various saccharides, including similar compounds, in ethanol-water mixtures was examined. Understanding the solubility behavior of such compounds is crucial for their potential application in various pharmaceutical and chemical processes (Gong, Wang, Zhang, & Qu, 2012).
3. Chemiluminescence Reactions
A study on oxalate esters of 2-nitro-4-alkoxycarbonylphenol and 2-alkoxycarbonyl-4-nitrophenol, which are structurally related, revealed their application in peroxyoxalate chemiluminescence reactions. These compounds showed potential for high-sensitivity detection in analytical chemistry, especially in detecting hydrogen peroxide and fluorescent compounds (Imai, Nawa, Tanaka, & Ogata, 1986).
4. Catalytic Activity in Oxidorhenium(V) Complexes
Oxidorhenium(V) complexes containing functional groups like nitrophenol demonstrated varied catalytic activities. This study highlights the potential of structurally similar compounds in catalyzing significant chemical reactions, such as cyclooctene epoxidation and perchlorate reduction (Schachner, Berner, Belaj, & Mösch‐Zanetti, 2019).
5. Synthesis of Important Intermediates
Compounds like 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, closely related to the given compound, have been synthesized as intermediates for anticancer drugs. The study highlights the relevance of such compounds in pharmaceutical synthesis (Zhang, Zhou, Gu, & Xu, 2019).
properties
IUPAC Name |
2-[4,5-dihydroxy-6-(2-nitrophenoxy)oxan-3-yl]oxyoxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO11/c18-8-5-25-15(13(21)11(8)19)28-10-6-26-16(14(22)12(10)20)27-9-4-2-1-3-7(9)17(23)24/h1-4,8,10-16,18-22H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CURNKPXYSFMDNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3=CC=CC=C3[N+](=O)[O-])O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4,5-Dihydroxy-6-(2-nitrophenoxy)oxan-3-yl]oxyoxane-3,4,5-triol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

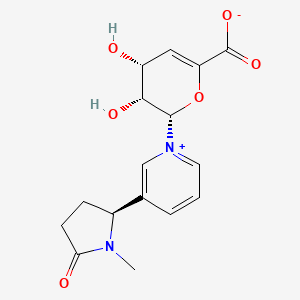
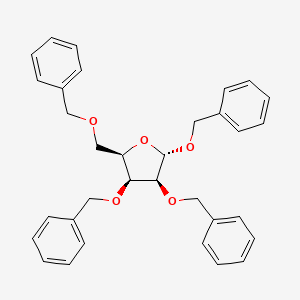
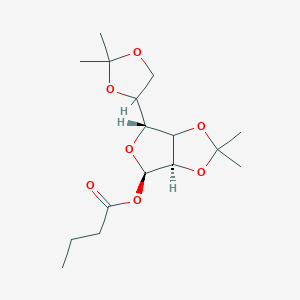
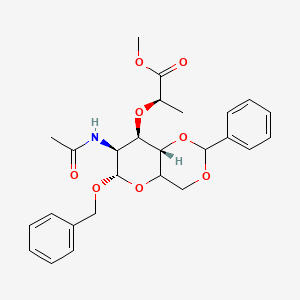
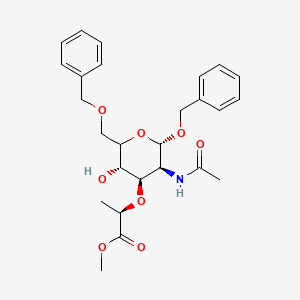
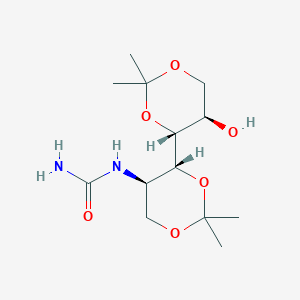
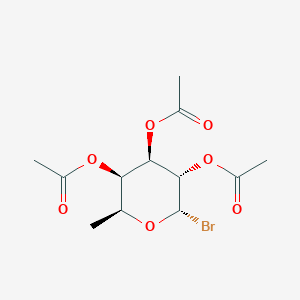
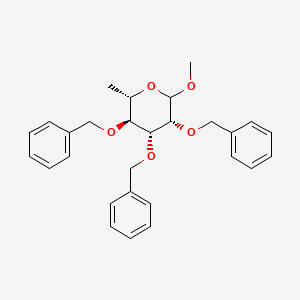

![[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-6-(4-nitrophenoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1139885.png)
